Tubulin polymerization-IN-39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H21N5O5 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol |
InChI |
InChI=1S/C21H21N5O5/c1-28-16-6-5-12(9-15(16)27)14-7-8-22-21-24-20(25-26(14)21)23-13-10-17(29-2)19(31-4)18(11-13)30-3/h5-11,27H,1-4H3,(H,23,25) |
InChI Key |
ZNCASPPQTIOFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)NC4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Tubulin Polymerization-IN-39
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Tubulin polymerization-IN-39, a potent inhibitor of tubulin polymerization. This document details the compound's effects on cellular processes, presents key quantitative data, outlines relevant experimental methodologies, and visualizes its mechanism and experimental workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its biological effects by directly interfering with the dynamics of microtubules, essential components of the cytoskeleton. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism of this compound involves its binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different assays and cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Tubulin Polymerization IC50 | 4.9 µM[1] |
| Binding Site | Colchicine-binding site[1] |
| Inhibition of Tubulin Polymerization at 10 µM | 78%[1] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.31[1] |
| HCT116 | Colon Cancer | 1.28[1] |
| A549 | Lung Cancer | 3.99[1] |
| T47D | Breast Cancer | 10.32[1] |
Table 3: Cellular Effects of this compound
| Effect | Cell Line/System | Concentration Range | Duration | Outcome |
| G2/M Phase Arrest | HeLa | 0.15-0.6 µM | 24 h | Increased percentage of cells in G2/M phase[1] |
| Apoptosis Induction | HeLa | 0.15-0.6 µM | 24 h | Increased cleaved PARP[1] |
| Inhibition of Cell Migration | HUVEC | 0.2-0.8 µM | 24 h | Dose-dependent inhibition of migration[1] |
| Inhibition of Tube Formation | HUVEC | 0.2-0.8 µM | 24 h | Inhibition of HUVEC tube formation[1] |
Signaling Pathway
The inhibition of tubulin polymerization by this compound at the colchicine-binding site initiates a signaling cascade that ultimately leads to apoptosis. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following are representative methodologies for the key experiments cited.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (1 mM) and glycerol (10%).
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC₅₀ value by plotting the rate of polymerization against the log of the compound concentration.
-
Cell Proliferation Assay (MTT or similar)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, A549, T47D)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates, multi-channel pipette, plate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Reagents and Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer.
-
-
Procedure:
-
Seed HeLa cells and treat with different concentrations of this compound (e.g., 0.15-0.6 µM) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Cleaved PARP Western Blot)
This assay detects the induction of apoptosis by measuring the levels of cleaved PARP.
-
Reagents and Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and blotting equipment
-
Primary antibodies: anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat HeLa cells with this compound (e.g., 0.15-0.6 µM) for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against cleaved PARP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP band indicates apoptosis induction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a tubulin polymerization inhibitor like this compound.
References
The Discovery and Synthesis of Tubulin Polymerization-IN-39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin Polymerization-IN-39, a potent inhibitor of tubulin polymerization. This small molecule, identified as compound 4k in the primary literature, demonstrates significant antiproliferative activity against a range of cancer cell lines by targeting the colchicine-binding site on β-tubulin. This document details the rational design, synthetic pathway, and key experimental data, including its impact on the cell cycle and induction of apoptosis. Detailed, reconstructed experimental protocols for its synthesis and biological characterization are provided to facilitate further research and development.
Introduction: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).
This compound belongs to the class of microtubule-destabilizing agents that inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. It was developed as part of a rational drug design campaign aimed at identifying novel compounds that bind to the colchicine site on β-tubulin.
Discovery and Rational Design
The discovery of this compound (compound 4k ) was reported by Chen L, et al. in the European Journal of Medicinal Chemistry in 2022. The design strategy was based on a previously identified lead compound, a 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine derivative. Molecular modeling studies suggested that modifications to this scaffold could enhance its binding affinity for the colchicine site and improve its antiproliferative activity.
The core of the design strategy involved the exploration of various substituted amino groups at the 2-position of the[1][2][3]triazolo[1,5-a]pyrimidine core. This led to the synthesis of a series of analogues, with the introduction of a 3-hydroxy-4-methoxyphenylamino group at the 2-position resulting in compound 4k , which exhibited superior potency and cancer cell selectivity.
Synthesis of this compound (Compound 4k)
The synthesis of this compound is a multi-step process. The following is a reconstructed protocol based on the general synthetic schemes provided in the discovery publication.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-chloro-[1][2][3]triazolo[1,5-a]pyrimidine
-
This intermediate is synthesized from the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine precursor, followed by chlorination.
Step 2: Synthesis of 5-amino-4-methoxyphenol
-
This aniline derivative can be prepared from commercially available starting materials through a series of standard organic reactions, such as nitration, methylation, and reduction.
Step 3: Buchwald-Hartwig Amination
-
To a solution of 2-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) and 5-amino-4-methoxyphenol (1.2 eq) in a suitable solvent (e.g., toluene or dioxane) is added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
A base (e.g., Cs2CO3, 2.0 eq) is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Biological Activity and Data Presentation
This compound has demonstrated potent biological activity as an inhibitor of tubulin polymerization and as an antiproliferative agent against various cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM)[1] |
| This compound (4k) | 4.9 |
| Colchicine | Not Reported |
| Combretastatin A-4 (CA-4) | 4.2 |
Table 2: Antiproliferative Activity (IC50, μM)
| Cell Line | Cancer Type | This compound (4k)[1] |
| HeLa | Cervical Cancer | 0.31 |
| HCT116 | Colon Cancer | 1.28 |
| A549 | Lung Cancer | 3.99 |
| T47D | Breast Cancer | 10.32 |
| HEK293 | Normal Embryonic Kidney | >40 |
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Inhibition of Tubulin Polymerization
The primary mechanism of action is the direct inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, the compound prevents the formation of microtubules. This disruption of the microtubule network is critical for the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis.
G2/M Cell Cycle Arrest and Apoptosis
The inhibition of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis.
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Diagram 2: Experimental Workflow for Biological Evaluation
References
In-Depth Technical Guide: The Colchicine-Binding Site of Tubulin Polymerization-IN-39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of Tubulin polymerization-IN-39 on its molecular target, tubulin. The document details the quantitative data associated with its inhibitory effects, the experimental methodologies used to characterize its binding, and visual representations of the relevant pathways and workflows.
Executive Summary
This compound is a potent inhibitor of tubulin polymerization that exerts its anticancer effects by binding to the colchicine site on the β-tubulin subunit. This interaction disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This guide synthesizes the available data to provide a detailed understanding of its mechanism of action.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key findings from the primary literature.
| Assay Type | Cell Line / Condition | Parameter | Value | Reference |
| Tubulin Polymerization Inhibition | Cell-free | IC50 | 4.9 µM | [1] |
| Antiproliferative Activity | HeLa | IC50 | 0.31 µM | [1] |
| Antiproliferative Activity | HCT116 | IC50 | 1.28 µM | [1] |
| Antiproliferative Activity | A549 | IC50 | 3.99 µM | [1] |
| Antiproliferative Activity | T47D | IC50 | 10.32 µM | [1] |
Binding Site Identification and Characterization
Experimental Determination of the Binding Site
Molecular Docking Studies: Computational modeling has been employed to predict the binding mode of this compound within the colchicine-binding pocket of tubulin. These studies reveal that the compound occupies the same hydrophobic pocket as colchicine, forming key interactions with amino acid residues known to be critical for the binding of other colchicine site inhibitors.
Competitive Colchicine Binding Assay: While the primary literature for this compound does not detail a specific competitive binding experiment, this is a standard method to confirm binding to the colchicine site. A general protocol for such an assay is provided in the experimental protocols section. The assertion that it "occupies the colchicine-binding site" strongly implies that such an experiment was performed.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with tubulin.
Tubulin Polymerization Assay (Light Scattering)
This assay measures the rate and extent of microtubule formation in the presence and absence of an inhibitor.
-
Reagents and Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Dispense the tubulin solution into a pre-warmed 96-well plate.
-
Add varying concentrations of this compound (or control compounds like colchicine or paclitaxel) to the wells. Ensure the final DMSO concentration is below 1%.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the newly formed microtubules.
-
The IC₅₀ value is determined by plotting the rate of polymerization against the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site by measuring its ability to displace colchicine from its binding pocket.
-
Reagents and Materials:
-
Purified tubulin
-
Colchicine
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate buffer
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 3 µM) in phosphate buffer.
-
Add colchicine to the tubulin solution (e.g., 3 µM). The binding of colchicine to tubulin results in a significant increase in the intrinsic fluorescence of colchicine.
-
Incubate the tubulin-colchicine mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Measure the baseline fluorescence of the tubulin-colchicine complex (excitation ~350 nm, emission ~435 nm).
-
Add increasing concentrations of this compound to the mixture.
-
Incubate for an additional period to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence at each concentration of the test compound. A decrease in fluorescence indicates that the test compound is displacing colchicine from its binding site.
-
The percentage of inhibition of colchicine binding is calculated, and if desired, a Ki or IC₅₀ for binding can be determined.
-
Visualizing the Molecular Interactions and Experimental Workflow
The following diagrams illustrate the key molecular interactions and the experimental process for characterizing the binding of this compound.
Caption: Molecular mechanism of this compound.
Caption: Workflow for the characterization of this compound.
References
In-Depth Technical Guide: Tubulin Polymerization-IN-39's Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-39, a potent inhibitor of tubulin polymerization. It details the compound's mechanism of action, its effects on microtubule dynamics, and its impact on cancer cell proliferation and angiogenesis. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Concepts: Mechanism of Action
This compound functions as a tubulin polymerization inhibitor, demonstrating an IC50 of 4.9 μM in in vitro assays.[1] The compound exerts its biological effects by binding to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the normal process of microtubule formation. By occupying this site, this compound introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule polymer. This leads to the destabilization of microtubules, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division.
The disruption of microtubule dynamics triggers a cascade of cellular events. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1] Prolonged arrest at this stage ultimately induces apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Parameter | Value |
| IC50 | 4.9 μM[1] |
Table 2: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (μM) |
| HeLa | Cervical Cancer | 0.31[1] |
| HCT116 | Colon Cancer | 1.28[1] |
| A549 | Lung Cancer | 3.99[1] |
| T47D | Breast Cancer | 10.32[1] |
Table 3: Effects on Cellular Processes
| Cell Line | Process | Concentration | Duration | Effect |
| HeLa | Cell Cycle | 0.15-0.6 μM | 24 h | Increased percentage of cells in G2/M phase[1] |
| HeLa | Apoptosis | 0.15-0.6 μM | 24 h | Increased cleaved PARP[1] |
| HUVEC | Cell Migration | 0.2-0.8 μM | 24 h | Inhibition of migration[1] |
| HUVEC | Tube Formation | 0.2-0.8 μM | 24 h | Inhibition of tube formation[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Caption: Workflow for Tubulin Polymerization Assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP). Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add 10 µL of the compound dilutions to the wells.
-
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value by plotting the inhibition of polymerization against the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.15-0.6 μM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Western Blot for Cleaved PARP
This method detects the cleavage of PARP, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Culture HeLa cells and treat with this compound as described for the cell cycle analysis.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on cell migration.
Protocol:
-
Cell Seeding:
-
Seed HUVEC cells in a 6-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing different concentrations of this compound (e.g., 0.2-0.8 μM).
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
-
Data Analysis:
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the extent of cell migration.
-
HUVEC Tube Formation Assay
This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Caption: Workflow for HUVEC Tube Formation Assay.
Protocol:
-
Plate Preparation:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVEC cells and resuspend them in media containing the desired concentrations of this compound (e.g., 0.2-0.8 μM).
-
Seed the cells onto the Matrigel-coated wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Conclusion
This compound is a promising small molecule inhibitor that targets the colchicine-binding site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and apoptosis in cancer cells. Furthermore, its ability to inhibit endothelial cell migration and tube formation suggests potential anti-angiogenic properties. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent in oncology.
References
In Vitro Characterization of Tubulin Polymerization Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a novel tubulin polymerization inhibitor, designated Tubulin Polymerization-IN-39 (TP-IN-39). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of anticancer agents targeting the microtubule cytoskeleton.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation and cell division.[1][2][3] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1][3] TP-IN-39 is a novel small molecule inhibitor designed to interfere with tubulin polymerization, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.
This guide details the key in vitro assays and methodologies for the comprehensive characterization of TP-IN-39, including its effects on tubulin polymerization, cancer cell proliferation, and its interaction with the colchicine-binding site on β-tubulin.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for characterizing tubulin polymerization inhibitors and the general signaling pathway initiated by microtubule disruption.
Caption: Experimental workflow for the in vitro characterization of TP-IN-39.
Caption: Signaling pathway of TP-IN-39-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the in vitro characterization of TP-IN-39.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| TP-IN-39 | 1.8 | 95 |
| Colchicine | 2.1 | 98 |
| Paclitaxel | N/A | N/A (Enhancer) |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Cell Line | Histology | TP-IN-39 IC50 (nM) | Colchicine IC50 (nM) |
| HeLa | Cervical Cancer | 25 | 30 |
| A549 | Lung Cancer | 40 | 55 |
| MCF-7 | Breast Cancer | 32 | 45 |
| HT-29 | Colon Cancer | 50 | 65 |
Table 3: Competitive Inhibition of [³H]-Colchicine Binding
| Compound | Concentration (µM) | Inhibition of [³H]-Colchicine Binding (%) |
| TP-IN-39 | 5 | 85 |
| Unlabeled Colchicine | 5 | 92 |
| Vinblastine | 5 | <5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay measures the effect of TP-IN-39 on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance at 340 nm.[4][5][6]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[5]
-
Glycerol
-
TP-IN-39 and control compounds (Colchicine, Paclitaxel)
-
96-well half-area microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 2x stock solution of tubulin (e.g., 6 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP and 10% glycerol.[5]
-
Prepare 10x stock solutions of TP-IN-39 and control compounds in General Tubulin Buffer.
-
Add 10 µL of the 10x compound solutions to the appropriate wells of a pre-warmed 37°C 96-well plate.[5]
-
Initiate the polymerization reaction by adding 90 µL of the 2x tubulin stock solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[4][5]
-
The IC50 value is determined by plotting the rate of polymerization against the concentration of the inhibitor.
This assay determines the concentration of TP-IN-39 that inhibits the growth of cancer cell lines by 50% (IC50). The Sulforhodamine B (SRB) assay is a common method for this purpose.
Materials:
-
HeLa, A549, MCF-7, and HT-29 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TP-IN-39 and control compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of TP-IN-39 and control compounds for 72 hours.
-
Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
This assay determines if TP-IN-39 binds to the colchicine-binding site on β-tubulin by measuring its ability to compete with radiolabeled colchicine.[7]
Materials:
-
Purified tubulin
-
[³H]-Colchicine
-
TP-IN-39 and control compounds (unlabeled colchicine, vinblastine)
-
Assay buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
In a reaction tube, combine purified tubulin, a fixed concentration of [³H]-colchicine, and varying concentrations of TP-IN-39 or control compounds.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.
-
Separate the protein-bound [³H]-colchicine from the unbound ligand using a suitable method (e.g., gel filtration or filter binding assay).
-
Quantify the amount of protein-bound radioactivity using a liquid scintillation counter.
-
The percentage of inhibition of [³H]-colchicine binding is calculated for each concentration of the test compound.
This assay is used to determine if TP-IN-39 causes cell cycle arrest at a specific phase, which is characteristic of antimitotic agents.
Materials:
-
Cancer cell line (e.g., HeLa)
-
TP-IN-39
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with TP-IN-39 at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined from the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]
References
- 1. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based virtual screening of novel tubulin inhibitors and their characterization as anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. Tubulin polymerization assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
Early-Stage Research Technical Guide: Tubulin Polymerization-IN-39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Tubulin polymerization-IN-39, a novel inhibitor of tubulin polymerization. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its cellular effects and experimental workflows.
Core Compound Information
This compound is a small molecule inhibitor that targets tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound exhibits potent anticancer properties. Early research indicates that it binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from early-stage in vitro studies of this compound.
| Parameter | Value | Cell Line/System | Remarks |
| Tubulin Polymerization Inhibition | IC₅₀: 4.9 µM | In vitro tubulin assay | At 10 µM, it inhibits tubulin polymerization by 78%.[1] |
| Antiproliferative Activity | IC₅₀: 0.31 µM | HeLa (Cervical Cancer) | Demonstrates potent activity against this cell line.[1] |
| IC₅₀: 1.28 µM | HCT116 (Colon Cancer) | Shows significant antiproliferative effects.[1] | |
| IC₅₀: 3.99 µM | A549 (Lung Cancer) | Effective against this common lung cancer model.[1] | |
| IC₅₀: 10.32 µM | T47D (Breast Cancer) | Displays activity in a breast cancer cell line.[1] | |
| Cell Cycle Analysis | G2/M Phase Arrest | HeLa Cells | Observed with concentrations ranging from 0.15-0.6 µM over 24 hours.[1] |
| Apoptosis Induction | Increased Cleaved PARP | HeLa Cells | Dose-dependent increase observed with 0.15-0.6 µM treatment for 24 hours.[1] |
| Anti-angiogenic Activity | Inhibition of Migration & Tube Formation | HUVEC Cells | Effective at concentrations of 0.2-0.8 µM over 24 hours.[1] |
Mechanism of Action
This compound exerts its anticancer effects by disrupting the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting the cells in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, leading to programmed cell death.
Figure 1: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in G-PEM buffer with glycerol (e.g., 10%).
-
Aliquot the reaction mixture into a pre-chilled 96-well plate on ice.
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control and a positive control (e.g., colchicine).
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.
-
Calculate the IC₅₀ value by plotting the rate of polymerization against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Materials:
-
HeLa, HCT116, A549, or T47D cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the compound on cell cycle progression.
-
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Procedure:
-
Treat HeLa cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay by Western Blot for Cleaved PARP
This assay detects the induction of apoptosis by measuring the levels of cleaved PARP.
-
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat HeLa cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against cleaved PARP. Use an antibody for β-actin as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
HUVEC Tube Formation Assay
This in vitro angiogenesis assay assesses the compound's ability to inhibit the formation of capillary-like structures.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plate
-
This compound
-
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 6-12 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a tubulin polymerization inhibitor like this compound.
Figure 2: Experimental workflow for evaluating this compound.
References
Tubulin Polymerization-IN-39: A Novel Antimitotic Agent for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tubulin polymerization inhibitors represent a cornerstone of cancer chemotherapy, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of a novel antimitotic agent, Tubulin polymerization-IN-39. This small molecule has demonstrated potent inhibitory effects on tubulin polymerization, significant antiproliferative activity against a range of human cancer cell lines, and the ability to induce cell cycle arrest and apoptosis. This document details its mechanism of action, summarizes its biological activity with quantitative data, provides detailed protocols for its experimental evaluation, and visualizes its signaling pathway and experimental workflow.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes them an attractive target for the development of anticancer agents. Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can disrupt mitotic spindle formation, leading to a mitotic block and subsequent apoptotic cell death in cancer cells.
This compound is a novel small molecule that has been identified as a potent inhibitor of tubulin polymerization. It belongs to a class of 2-(substituted amino)-[1][2][3]triazolo[1,5-a]pyrimidines and has shown promising preclinical activity as an antimitotic agent. This guide serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and development of this compound.
Mechanism of Action
This compound exerts its antimitotic effects by directly interacting with tubulin and inhibiting its polymerization into microtubules. Key aspects of its mechanism of action include:
-
Binding to the Colchicine Site: this compound occupies the colchicine-binding site on β-tubulin.[4] This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules.
-
Inhibition of Microtubule Formation: By binding to tubulin, the compound disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to a net decrease in the cellular pool of polymerized microtubules. This inhibitory effect has been quantified, with a 10 μM concentration of this compound inhibiting tubulin polymerization by 78%.[4]
-
Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical checkpoint for cell cycle progression. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. In HeLa cells, treatment with this compound leads to an increase in the levels of cleaved poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[4] The compound also leads to an increase in cyclin B1 protein levels and a decrease in the inactive, phosphorylated form of cdc2, further indicating a block in mitotic progression.[4]
-
Anti-angiogenic Effects: Beyond its direct effects on tumor cells, this compound has been shown to inhibit the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting potential anti-angiogenic properties.[4]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (μM) |
| This compound | 4.9 |
Data sourced from MedchemExpress, citing Chen L, et al. (2022).[4]
Table 2: Antiproliferative Activity (IC50, μM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HeLa | Cervical Cancer | 0.31 |
| HCT116 | Colon Cancer | 1.28 |
| A549 | Lung Cancer | 3.99 |
| T47D | Breast Cancer | 10.32 |
Data sourced from MedchemExpress, citing Chen L, et al. (2022).[4]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading from tubulin binding to apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Evaluation
The diagram below outlines a typical experimental workflow for the synthesis and biological characterization of this compound.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the key experiments performed to characterize this compound. The specific details of the protocols used in the primary research by Chen L, et al. may have varied.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) measured spectrophotometrically.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
Temperature-controlled 96-well spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add various concentrations of this compound or control compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Pre-warm the plate to 37°C in the spectrophotometer.
-
To initiate polymerization, add the tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.
-
The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. The IC50 value is determined by plotting the inhibition of polymerization against the concentration of the compound.
-
Cell Proliferation Assay (MTT or Resazurin Assay)
This assay determines the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT116, A549, T47D)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
After the incubation period, add MTT or Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa cells and treat them with various concentrations of this compound (e.g., 0.15-0.6 μM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assay by Western Blot for Cleaved PARP
This assay detects the induction of apoptosis by measuring the cleavage of PARP, a substrate of activated caspases.
-
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-total PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat HeLa cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. An increase in the cleaved PARP band indicates apoptosis.
-
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
This compound
-
96-well plates
-
Inverted microscope with a camera
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound (e.g., 0.2-0.8 μM).
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate for 4-18 hours at 37°C to allow for tube formation.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Conclusion
This compound is a promising novel antimitotic agent with a well-defined mechanism of action targeting the colchicine-binding site of tubulin. Its potent inhibition of tubulin polymerization, significant antiproliferative activity against a variety of cancer cell lines, and its ability to induce G2/M cell cycle arrest and apoptosis underscore its potential for further development as a cancer therapeutic. The additional anti-angiogenic activity suggests a dual mechanism that could be advantageous in a clinical setting. This technical guide provides a foundational resource for researchers to further investigate and advance the preclinical and clinical development of this compound and related compounds.
References
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization-IN-39 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-39 is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity across various cancer cell lines.[1] This compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[1][2] The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1] These characteristics make this compound a compelling candidate for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in a range of in vitro experiments to assess its biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Tubulin Polymerization | Purified Tubulin | 4.9 µM | [1] |
| Antiproliferative Activity | HeLa (Cervical Cancer) | 0.31 µM | [1] |
| Antiproliferative Activity | HCT116 (Colon Cancer) | 1.28 µM | [1] |
| Antiproliferative Activity | A549 (Lung Cancer) | 3.99 µM | [1] |
| Antiproliferative Activity | T47D (Breast Cancer) | 10.32 µM | [1] |
Table 2: Effective Concentrations for Cellular Effects
| Cellular Effect | Cell Line | Concentration Range | Treatment Duration | Reference |
| G2/M Phase Arrest | HeLa | 0.15 - 0.6 µM | 24 hours | [1] |
| Apoptosis Induction | HeLa | 0.15 - 0.6 µM | 24 hours | [1] |
| Inhibition of Migration | HUVEC | 0.2 - 0.8 µM | 24 hours | [1] |
| Inhibition of Tube Formation | HUVEC | 0.2 - 0.8 µM | 24 hours | [1] |
Signaling Pathway
The primary mechanism of action for this compound involves the disruption of microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Procedure:
-
Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to the desired concentration (e.g., 3-5 mg/mL). Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations. A suggested starting range is 0.1 µM to 50 µM.
-
Prepare positive and negative controls.
-
-
Assay:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-warmed 96-well plate, add the reaction components in the following order: General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, A549, T47D)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Suggested starting concentrations are based on the known IC50 values (Table 1).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for detecting changes in protein levels of cleaved PARP (an apoptosis marker) and Cyclin B1 (a G2/M phase marker).
Caption: Workflow for Western Blot analysis.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HeLa cells and treat with 0.15 µM, 0.3 µM, and 0.6 µM of this compound for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
HeLa cells
-
This compound
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed HeLa cells and treat with 0.15 µM, 0.3 µM, and 0.6 µM of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Staining for Microtubules
This method allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells on coverslips and treat with an effective concentration of this compound (e.g., 0.3 µM for HeLa cells) for an appropriate time (e.g., 6-24 hours).
-
Fix the cells with 4% PFA for 10 minutes or ice-cold methanol for 5 minutes.
-
-
Staining:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-α-tubulin primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization and disruption of the normal filamentous network in treated cells compared to controls.
-
References
Application Notes: Measuring the Effects of Tubulin Polymerization-IN-39 on the Cell Cycle
Introduction
Tubulin polymerization is a critical cellular process for the formation of microtubules, which are essential components of the cytoskeleton. Microtubules play a pivotal role in various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubule assembly and disassembly is fundamental for the proper segregation of chromosomes during mitosis.[1] Disruption of this dynamic process can lead to cell cycle arrest and ultimately, apoptosis, making tubulin an attractive target for anticancer drug development.[1][2][3] Tubulin polymerization-IN-39 is a small molecule inhibitor that targets tubulin polymerization, demonstrating potential as an anti-proliferative agent.[4] This document provides detailed protocols to investigate the effects of this compound on the cell cycle.
Mechanism of Action
This compound acts as a tubulin polymerization inhibitor, with an IC50 of 4.9 μM.[4] It functions by binding to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules.[4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a necessary structure for chromosome segregation during cell division.[1] Consequently, cells treated with this compound are unable to progress through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[4] This prolonged mitotic arrest can trigger downstream signaling pathways that induce apoptosis, or programmed cell death.[1][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| Tubulin Polymerization IC50 | 4.9 μM | In vitro tubulin polymerization assay | [4] |
| HeLa Antiproliferative IC50 | 0.31 μM | HeLa cells | [4] |
| HCT116 Antiproliferative IC50 | 1.28 μM | HCT116 cells | [4] |
| A549 Antiproliferative IC50 | 3.99 μM | A549 cells | [4] |
| T47D Antiproliferative IC50 | 10.32 μM | T47D cells | [4] |
Table 2: Effect of this compound on HeLa Cell Cycle Distribution
| Treatment Concentration (μM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| 0 (Control) | 68 | 31 | <1 | [5] |
| 0.15 | Data not available | Data not available | Increased | [4] |
| 0.3 | Data not available | Data not available | Increased | [4] |
| 0.6 | Data not available | Data not available | Increased | [4] |
Note: While the reference indicates an increase in the G2/M phase, specific percentage values for each concentration were not provided in the available search results. The control data is from a general example of untreated cells.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules in a cell-free system.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[6][7][8]
-
Purified tubulin protein
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[8]
-
This compound
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
96-well microplate, half-area[9]
-
Temperature-controlled spectrophotometer capable of reading at 340 nm[7][8][9]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the tubulin solution by diluting the purified tubulin to the desired concentration (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP.[7][8]
-
Prepare serial dilutions of this compound, positive control, and negative control in General Tubulin Buffer.
-
Add the test compounds (this compound dilutions, positive and negative controls) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.[8][9]
-
Measure the absorbance at 340 nm every minute for 60 minutes.[6][7][8]
-
Plot the absorbance against time to generate polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)[11]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.15, 0.3, 0.6 μM) and a DMSO control for 24 hours.[4]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[10][11]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the stained cells using a flow cytometer.[12] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Immunofluorescence Staining of Microtubules
This method allows for the visualization of microtubule morphology in cells treated with this compound.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Microtubule stabilizing buffer (MTSB: 80 mM PIPES, 1 mM MgCl2, 5 mM EDTA, and 0.5% Triton-X-100, pH 6.8)[14]
-
Fixative solution (e.g., 0.5% glutaraldehyde in MTSB or 4% paraformaldehyde)[14]
-
Quenching solution (e.g., sodium borohydride in PBS)[14]
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with this compound and a vehicle control for the desired time.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with the fixative solution for 10-20 minutes at room temperature.[15][16]
-
If using glutaraldehyde, quench the autofluorescence with a quenching solution.[14]
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[15][16]
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[17]
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.[17][18]
-
Wash the cells extensively with PBS.[18]
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.[18]
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing drug effects.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discodermolide - Wikipedia [en.wikipedia.org]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Tubulin polymerization assay [bio-protocol.org]
- 8. cytoskeleton.com [cytoskeleton.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. nanocellect.com [nanocellect.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 16. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 17. Immunofluorescence Staining of Microtubules [bio-protocol.org]
- 18. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tubulin Polymerization-IN-39 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule formation, which plays a pivotal role in cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Tubulin polymerization-IN-39 is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Its specific mechanism of action and efficacy make it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents that target microtubule dynamics. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Mechanism of Action
This compound exerts its biological effects by directly interfering with the assembly of α- and β-tubulin heterodimers into microtubules. By occupying the colchicine-binding site, it prevents the conformational changes required for tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency as a tubulin polymerization inhibitor and its anti-proliferative activity against various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| Tubulin Polymerization IC₅₀ | 4.9 µM |
Table 2: Anti-proliferative Activity (IC₅₀) of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.31 |
| HCT116 | Colon Cancer | 1.28 |
| A549 | Lung Cancer | 3.99 |
| T47D | Breast Cancer | 10.32 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use in a high-throughput screening assay.
Caption: Signaling pathway of this compound.
Caption: HTS workflow for tubulin polymerization inhibitors.
Experimental Protocols
Two common HTS-compatible methods for monitoring tubulin polymerization are absorbance-based (turbidity) and fluorescence-based assays. This compound can be used as a reference inhibitor in both assay formats.
Protocol 1: Absorbance-Based Tubulin Polymerization HTS Assay
This protocol is based on the principle that the formation of microtubules scatters light, leading to an increase in turbidity that can be measured at 340 nm.[1][2]
Materials:
-
Tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement, in DMSO)
-
DMSO (vehicle control)
-
384-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 4 mg/mL) in G-PEM buffer containing 5% glycerol on ice.
-
Prepare serial dilutions of this compound and test compounds in DMSO. A typical starting concentration for the stock plate is 10 mM.
-
Prepare a working solution of paclitaxel (e.g., 10 µM).
-
-
Assay Plate Preparation:
-
Pre-warm the 384-well plate to 37°C.
-
Add 1 µL of test compounds, this compound (as a reference inhibitor), paclitaxel (as a polymerization enhancer), or DMSO (vehicle control) to the appropriate wells.
-
-
Initiation of Polymerization:
-
Using a multichannel pipette or automated liquid handler, add 49 µL of the cold tubulin solution to each well of the pre-warmed plate to initiate polymerization. The final tubulin concentration will be approximately 2 mg/mL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
For each well, plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) from the kinetic data.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization HTS Assay
This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[3][4]
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
Vinblastine (positive control for inhibition, in DMSO)
-
DMSO (vehicle control)
-
384-well, black, non-binding surface plates
-
Temperature-controlled fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI)
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter (final concentration as recommended by the manufacturer) in General Tubulin Buffer. Keep the mixture on ice.
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of test compounds, this compound, vinblastine, or DMSO to the appropriate wells of a 384-well black plate.
-
-
Initiation of Polymerization:
-
Pre-warm the plate to 37°C.
-
Add 49 µL of the cold tubulin reaction mixture to each well to initiate polymerization. The final tubulin concentration will be approximately 2 mg/mL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at the appropriate wavelengths every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the rate of polymerization and the maximum fluorescence signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable model.
-
Conclusion
This compound is a well-characterized inhibitor of tubulin polymerization with potent anti-proliferative effects on various cancer cell lines. Its defined mechanism of action and quantifiable inhibitory activity make it an ideal reference compound for high-throughput screening campaigns designed to identify novel microtubule-targeting agents. The detailed protocols provided herein for both absorbance- and fluorescence-based assays offer robust and scalable methods for screening large compound libraries and validating potential hits. The use of this compound as a control will ensure the quality and reliability of the screening data, ultimately accelerating the discovery of new anticancer therapeutics.
References
Application Notes and Protocols for Assessing Tubulin Polymerization-IN-39 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, which are polymers of α- and β-tubulin heterodimers, makes them a key target for anticancer drug development. Tubulin polymerization-IN-39 is a novel small molecule inhibitor that targets tubulin polymerization, demonstrating potent antiproliferative activity against various cancer cell lines.[1] This document provides a comprehensive guide with detailed protocols for assessing the efficacy of this compound, from its direct effects on tubulin polymerization in vitro to its cellular consequences.
This compound acts as a tubulin polymerization inhibitor with an IC50 of 4.9 μM and occupies the colchicine-binding site on tubulin.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] These application notes will guide researchers through a systematic evaluation of this compound's efficacy, providing a framework for preclinical drug development and mechanistic studies.
Core Concepts and Experimental Workflow
A thorough assessment of a tubulin polymerization inhibitor like this compound involves a multi-faceted approach, beginning with biochemical assays to confirm its direct interaction with tubulin and progressing to cell-based assays to evaluate its physiological effects.
Caption: Experimental workflow for assessing this compound efficacy.
Data Presentation: Summary of Expected Quantitative Data
| Experiment | Key Parameters Measured | Expected Outcome for this compound |
| In Vitro Tubulin Polymerization Assay | IC50 (Inhibitory Concentration 50%) | Inhibition of tubulin polymerization with a quantifiable IC50 value (reported as 4.9 μM).[1] |
| Cell Viability/Cytotoxicity Assay | GI50/IC50 (Growth Inhibition/Inhibitory Concentration 50%) | Dose-dependent decrease in cell viability across various cancer cell lines (e.g., HeLa, HCT116, A549).[1] |
| Cell Cycle Analysis | Percentage of cells in G2/M phase | Dose-dependent increase in the population of cells arrested in the G2/M phase of the cell cycle.[1] |
| Apoptosis Assay | Percentage of apoptotic cells (Annexin V positive) | Dose-dependent increase in the percentage of apoptotic cells. |
| Wound Healing Assay | Percentage of wound closure | Inhibition of cell migration and a decrease in the rate of wound closure.[1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.[3][4]
Materials:
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
Ice bucket
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.[5]
-
Pre-warmed 96-well half-area plates
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound, positive control, and negative control (DMSO) in G-PEM buffer. Keep all solutions on ice.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[5]
-
In the pre-warmed plate, add the diluted compounds.
-
To initiate the polymerization reaction, add the cold tubulin solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[5]
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of this compound.
-
Determine the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is a fundamental experiment to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a DMSO vehicle control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value.
-
Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the effects of this compound on the cellular microtubule network.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a DMSO control) for an appropriate duration (e.g., 18-24 hours).[6]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with 1% BSA for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
-
Analysis:
-
Observe changes in the microtubule structure, such as depolymerization, fragmentation, or bundling, in treated cells compared to control cells.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the assessment of cell cycle arrest induced by this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Cold PBS
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound and a DMSO control for 24 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PBS.
-
Add RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to determine the extent of G2/M arrest.
-
Signaling Pathway Perturbation
The disruption of microtubule dynamics by this compound initiates a cascade of events that culminates in mitotic arrest and apoptosis. This is often mediated by the spindle assembly checkpoint (SAC), which prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Caption: Signaling pathway initiated by this compound.
Prolonged activation of the SAC due to improper spindle formation leads to sustained G2/M arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway, often involving the activation of caspases and PARP cleavage, ultimately leading to programmed cell death.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tubulin Polymerization-IN-39 Concentration for HeLa Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Tubulin polymerization-IN-39 for studies using HeLa cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of tubulin polymerization. It functions by binding to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and can subsequently induce apoptosis (programmed cell death).[1]
Q2: What is a recommended starting concentration for this compound in HeLa cells?
A2: Based on available data, a starting concentration range of 0.15 µM to 0.6 µM is recommended for treating HeLa cells.[1] The half-maximal inhibitory concentration (IC50) for antiproliferative activity in HeLa cells has been reported to be 0.31 µM .[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions and endpoint.
Q3: What are the expected cellular effects of this compound on HeLa cells?
A3: At effective concentrations, this compound is expected to cause:
-
G2/M phase cell cycle arrest: Disruption of the mitotic spindle prevents cells from proceeding through mitosis.[1]
-
Induction of apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to an increase in markers like cleaved PARP.[1]
-
Inhibition of cell proliferation: By arresting the cell cycle and inducing cell death, the overall proliferation of the HeLa cell population is reduced.[1]
-
Changes in cell morphology: Cells may appear rounded and detached from the culture surface due to the disruption of the microtubule cytoskeleton.
Q4: How long should I incubate HeLa cells with this compound?
A4: An incubation time of 24 hours has been shown to be effective for inducing G2/M arrest and apoptosis in HeLa cells.[1] However, the optimal incubation time can vary depending on the experimental endpoint. For cytotoxicity assays, longer incubation times (e.g., 48 or 72 hours) may be appropriate. Time-course experiments are recommended to determine the ideal duration for your study.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Higher than expected IC50 value | 1. Compound inactivity: The compound may have degraded due to improper storage. 2. Cellular resistance: HeLa cells can develop resistance to microtubule inhibitors.[3] 3. High cell density: A high cell number can reduce the effective concentration of the compound per cell. | 1. Ensure the compound is stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment. 2. Use a different lot of the compound or a positive control (e.g., colchicine) to verify the experimental setup. Consider using a different cell line if resistance is suspected. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Significant cell death not associated with G2/M arrest | 1. Off-target toxicity: At high concentrations, the compound may have off-target effects leading to necrosis. 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be at a toxic concentration. | 1. Perform a dose-response experiment and analyze the cell cycle profile at each concentration. Use the lowest effective concentration that induces G2/M arrest. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell health: Cells that are stressed, senescent, or not in the logarithmic growth phase can respond differently to treatment. 2. Inaccurate compound dilution: Errors in preparing serial dilutions can lead to inconsistent concentrations. 3. Variable incubation times: Inconsistent exposure times will lead to varied cellular responses. | 1. Maintain a consistent cell culture practice. Ensure cells are healthy and seeded at the same density for each experiment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Use a timer to ensure consistent incubation periods. |
| Compound precipitation in culture medium | 1. Poor solubility: The compound may have limited solubility in aqueous media. | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low. Gently mix the medium after adding the compound. If precipitation persists, consider using a solubilizing agent, but validate its compatibility with your cells first. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (Tubulin Polymerization) | 4.9 µM | (in vitro assay) | [1][2] |
| IC50 (Antiproliferative Activity) | 0.31 µM | HeLa | [1] |
| Effective Concentration for G2/M Arrest | 0.15 - 0.6 µM | HeLa | [1] |
| Effective Concentration for Apoptosis Induction | 0.15 - 0.6 µM | HeLa | [1] |
Experimental Protocols
Determination of Optimal Concentration using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on HeLa cells and calculating the IC50 value.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution in DMSO. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells treated with this compound and a vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Fix the cells by adding 4.5 mL of cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Detection of Apoptosis by Western Blotting for Cleaved PARP
This protocol is for detecting the apoptotic marker, cleaved PARP, in HeLa cells treated with this compound.
Materials:
-
HeLa cells treated with this compound and a vehicle control
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound in HeLa cells.
References
- 1. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
How to improve the solubility of Tubulin polymerization-IN-39 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Tubulin Polymerization-IN-39 for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of tubulin polymerization. It functions by binding to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis in cancer cells.[1]
Q2: What is the known solubility of this compound?
Q3: What is the recommended solvent for preparing a stock solution?
The recommended solvent for preparing a high-concentration stock solution of this compound is 100% DMSO.
Q4: What is the maximum permissible concentration of DMSO in my in vitro assay?
The final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxic effects. For biochemical assays, such as in vitro tubulin polymerization assays, a final DMSO concentration of up to 2% may be tolerated, but it is crucial to include a vehicle control (buffer with the same DMSO concentration) to account for any solvent effects.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing working solutions of this compound for experimental use.
Problem 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.
Possible Cause 1: Poor aqueous solubility of the compound.
-
Solution: Employ a stepwise dilution method. Instead of diluting the high-concentration DMSO stock directly into a large volume of aqueous buffer, perform one or more intermediate dilutions in a smaller volume of the buffer. Gentle vortexing between each dilution step can also aid in solubilization.
Possible Cause 2: The final concentration of the compound exceeds its solubility limit in the aqueous buffer.
-
Solution 1: Reduce the final concentration. If experimentally feasible, lower the final concentration of this compound in your assay.
-
Solution 2: Incorporate a solubilizing agent. For biochemical assays, consider the inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 (Poloxamer 188) in your final assay buffer. It is essential to first test the compatibility of these agents with your experimental system.
Possible Cause 3: The pH of the aqueous buffer is not optimal for the compound's solubility.
-
Solution: Although the pKa of this compound is not published, the solubility of many small molecules is pH-dependent. If your experimental design allows, you can test a range of pH values for your buffer to identify the optimal pH for solubility.
Problem 2: Inconsistent experimental results or lower than expected potency.
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: After preparing the stock solution in DMSO, ensure complete dissolution by gentle vortexing or brief sonication in a water bath. Visually inspect the solution for any particulate matter before making further dilutions.
Possible Cause 2: Adsorption of the compound to plasticware.
-
Solution: Use low-adhesion microcentrifuge tubes and pipette tips for preparing and handling solutions of the compound. The inclusion of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) in the assay buffer can also help to minimize non-specific binding to surfaces.
Quantitative Data Summary
| Property | Value | Reference |
| Mechanism of Action | Inhibits tubulin polymerization by binding to the colchicine site | [1][2][3] |
| IC₅₀ (Tubulin Polymerization) | 4.9 µM | [1][2][3] |
| IC₅₀ (HeLa cells) | 0.31 µM | [1] |
| IC₅₀ (HCT116 cells) | 1.28 µM | [1] |
| IC₅₀ (A549 cells) | 3.99 µM | [1] |
| IC₅₀ (T47D cells) | 10.32 µM | [1] |
| Solvent | Recommended Max. Final Concentration in Assay | Notes |
| DMSO | < 0.5% (Cell-based assays)< 2% (Biochemical assays) | Always include a vehicle control with the same final DMSO concentration. |
| Ethanol | < 1% | Can be an alternative to DMSO, but may have different effects on cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of the compound using an analytical balance in a sterile environment.
-
Transfer the weighed compound to a sterile, low-adhesion microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Vortex the solution gently until the compound is completely dissolved. A brief sonication in a room temperature water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
96-well microplate, suitable for spectrophotometry
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the tubulin solution on ice at all times.
-
Preparation of Compound Dilutions: Prepare serial dilutions of the this compound stock solution and the DMSO vehicle control in General Tubulin Buffer.
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
In each well, add the desired volume of the diluted compound or vehicle control.
-
To initiate the polymerization reaction, add the tubulin solution to each well. The final volume in each well should be consistent.
-
-
Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for solubility issues.
References
Preventing off-target effects of Tubulin polymerization-IN-39
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Tubulin Polymerization-IN-39. This guide focuses on preventing and identifying potential off-target effects to ensure data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of tubulin polymerization with an IC50 of 4.9 μM.[1] It functions by binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and can induce apoptosis in cancer cells.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound include:
-
Inhibition of tubulin polymerization.[1]
-
Disruption of microtubule network formation.
-
Arrest of the cell cycle at the G2/M phase.[1]
-
Induction of apoptosis in proliferating cells.[1]
-
Inhibition of cell migration and angiogenesis in relevant models.[1]
Q3: What are the potential off-target effects of colchicine-binding site inhibitors like this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, inhibitors targeting the colchicine-binding site can potentially exhibit off-target activities. Lead optimization of some tubulin inhibitors has been associated with in vivo toxicity, suggesting engagement with unintended cellular targets.[2] It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q4: How can I assess the selectivity of this compound in my experiments?
Several methodologies can be employed to profile the selectivity of small molecule inhibitors:
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of the compound.[3]
-
Biochemical Profiling: Screen the compound against a panel of kinases and other enzymes to identify potential unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
CRISPR-Based Genetic Screens: Employ genome-wide or targeted CRISPR screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing potential off-target dependencies.[4]
-
Affinity Chromatography: Use a biotinylated version of the compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent inhibition of tubulin polymerization in biochemical assays. | Compound Precipitation: The compound may be precipitating in the assay buffer. | Ensure the final DMSO concentration is low (typically <1%) and compatible with the assay. Visually inspect for any precipitation. |
| Inactive Tubulin: The purified tubulin may have lost its activity due to improper storage or handling. | Use freshly prepared or properly stored (snap-frozen in liquid nitrogen and stored at -80°C) tubulin. Perform a positive control with a known tubulin inhibitor like colchicine or nocodazole.[5] | |
| Incorrect Assay Conditions: Suboptimal buffer composition, temperature, or GTP concentration can affect polymerization. | Follow a validated tubulin polymerization assay protocol carefully. Ensure the plate reader is pre-warmed to 37°C. | |
| Observed cytotoxicity at concentrations lower than expected for tubulin polymerization inhibition. | Potential Off-Target Effect: The compound might be hitting another critical cellular target. | Perform a dose-response curve and compare the cytotoxic IC50 with the IC50 for tubulin polymerization inhibition. If there is a significant discrepancy, consider performing selectivity profiling assays (see FAQ Q4). |
| Cell Line Sensitivity: The specific cell line used may be particularly sensitive to microtubule disruption or have other vulnerabilities. | Test the compound on a panel of different cell lines to assess the consistency of its cytotoxic profile. | |
| Unexpected changes in cellular signaling pathways unrelated to microtubule dynamics. | Off-Target Kinase Inhibition: The compound may be inhibiting one or more protein kinases. | Perform a kinase profiling screen to identify any off-target kinase interactions. |
| Activation of Stress Response Pathways: Cellular stress induced by the compound could activate various signaling cascades. | Use pathway-specific inhibitors or reporters to investigate the activation of common stress response pathways (e.g., p53, MAPK pathways). | |
| In vivo toxicity observed at doses intended for anti-tumor efficacy. | Poor Pharmacokinetic Properties: The compound may have unfavorable absorption, distribution, metabolism, and excretion (ADME) properties leading to high systemic exposure. | Conduct pharmacokinetic studies to determine the compound's profile in the animal model. |
| Engagement of Off-Targets in Vital Tissues: The compound may be interacting with unintended targets in essential organs. | Perform toxicology studies, including histopathology of major organs, to identify signs of toxicity. Consider using a biotinylated probe for in vivo target identification.[2] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 4.9 μM | Biochemical Assay | [1] |
| Antiproliferative IC50 | 0.31 μM | HeLa | [1] |
| 1.28 μM | HCT116 | [1] | |
| 3.99 μM | A549 | [1] | |
| 10.32 μM | T47D | [1] | |
| Effect on Cell Cycle (0.15-0.6 μM, 24h) | Increase in G2/M phase | HeLa | [1] |
| Effect on Apoptosis (0.15-0.6 μM, 24h) | Increased cleaved PARP | HeLa | [1] |
| Inhibition of HUVEC Migration (0.2-0.8 μM, 24h) | Dose-dependent inhibition | HUVEC | [1] |
| Inhibition of HUVEC Tube Formation (0.2-0.8 μM, 24h) | Dose-dependent inhibition | HUVEC | [1] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
In each well, add 10 µL of the compound dilution (or control).
-
Add 90 µL of the cold tubulin solution to each well.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (maximum absorbance).
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: Cell-Based Assay for Assessing Off-Target Cytotoxicity
This protocol outlines a general method to assess whether the observed cytotoxicity is directly linked to microtubule disruption.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-3/7 apoptosis assay kit
-
Cell cycle analysis reagents (e.g., propidium iodide)
-
Flow cytometer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates (for apoptosis assay) and 6-well plates (for cell cycle analysis) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Apoptosis Assay:
-
At the desired time points, add the caspase-3/7 reagent to the wells of the 96-well plate according to the manufacturer's instructions.
-
Incubate and measure the luminescence or fluorescence using a microplate reader.
-
-
Cell Cycle Analysis:
-
At the desired time points, harvest the cells from the 6-well plates.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with propidium iodide solution containing RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
-
Data Analysis:
-
Correlate the induction of apoptosis and G2/M arrest with the cytotoxic effects of the compound. A strong correlation suggests an on-target mechanism. Discrepancies may indicate potential off-target effects.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to Tubulin Polymerization-IN-39
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin polymerization-IN-39. Our goal is to help you overcome challenges in your experiments and effectively study its anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets tubulin, a key component of microtubules. It binds to the colchicine-binding site on β-tubulin, which disrupts the normal process of microtubule polymerization.[1][2][3] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.
Q2: What are the common mechanisms of resistance to colchicine-binding site inhibitors like this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other colchicine-binding site inhibitors typically involves two primary mechanisms:
-
Overexpression of ATP-binding cassette (ABC) transporters: Proteins like P-glycoprotein (P-gp/ABCB1) act as efflux pumps, actively removing the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy.[1][4][5][6]
-
Alterations in β-tubulin isotypes: Changes in the expression levels of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, can lead to resistance.[1][7] This isotype may alter microtubule dynamics in a way that counteracts the effect of the inhibitor.
Q3: How can I develop a cancer cell line resistant to this compound in vitro?
A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. The general approach involves continuous or intermittent exposure of a sensitive parental cell line to increasing concentrations of this compound over a prolonged period (weeks to months).[8][9][10][11] This process selects for cells that have acquired resistance. A detailed protocol for this process is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Higher than Expected IC50 Value or Lack of Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Inherent or Acquired Resistance | 1. Assess ABC Transporter Expression: Use Western blotting or qPCR to check for the overexpression of P-glycoprotein (ABCB1) or other relevant ABC transporters in your cell line. 2. Analyze β-tubulin Isotype Profile: Determine the expression levels of different β-tubulin isotypes, particularly βIII-tubulin, using Western blotting or qPCR. High levels of βIII-tubulin are associated with resistance.[1][7] 3. Co-administration with an ABC Transporter Inhibitor: If P-gp overexpression is suspected, try co-treating the cells with a known P-gp inhibitor (e.g., verapamil, tariquidar) and this compound to see if sensitivity is restored.[5][6] |
| Experimental Variability | 1. Verify Drug Concentration: Ensure the stock solution of this compound is correctly prepared and stored. Perform a fresh serial dilution for each experiment. 2. Optimize Cell Seeding Density: Cell density can significantly impact IC50 values. Perform a titration experiment to determine the optimal seeding density for your cell line and assay duration. 3. Check Assay Incubation Time: The cytotoxic effects of tubulin inhibitors are often cell-cycle dependent and may require longer incubation times to become apparent. Try extending the treatment duration (e.g., 48h, 72h). |
| Assay-Specific Issues | 1. MTT/MTS Assay Interference: Some compounds can interfere with the formazan dye reduction. Run a cell-free control with the compound and MTT/MTS reagent to check for direct chemical reduction. Consider using an alternative viability assay like a CellTiter-Glo® (ATP-based) assay. 2. Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. |
Issue 2: Inconsistent Results in Tubulin Polymerization Assay
| Possible Cause | Troubleshooting Step |
| Inactive Tubulin | 1. Proper Tubulin Handling: Tubulin is a sensitive protein. Ensure it is stored correctly at -80°C and thawed rapidly before use. Avoid repeated freeze-thaw cycles. Keep on ice at all times before starting the polymerization reaction.[12][13] 2. Use High-Quality Tubulin: Purchase tubulin from a reputable supplier. Consider using a fresh batch if you suspect the quality of your current stock. |
| Suboptimal Assay Conditions | 1. Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure the plate reader is pre-warmed to 37°C and that the reaction plate is transferred to the reader immediately after adding the tubulin solution to initiate polymerization.[12][13] 2. GTP Concentration: GTP is essential for tubulin polymerization. Ensure it is added to the reaction buffer at the correct final concentration. 3. Compound Precipitation: High concentrations of the test compound may lead to precipitation, which can interfere with absorbance or fluorescence readings. Visually inspect the wells for any precipitate. If observed, test lower concentrations of the compound.[14] |
| Instrument Settings | 1. Correct Wavelength/Filter Settings: For fluorescence-based assays, ensure you are using the correct excitation and emission wavelengths for the fluorescent reporter. For absorbance-based assays, the wavelength is typically 340 nm.[12][13] 2. Kinetic Reading Mode: The assay should be run in kinetic mode, with readings taken at regular intervals (e.g., every 30-60 seconds) for at least 60 minutes.[12] |
Data Presentation
Table 1: Illustrative IC50 Values for a Colchicine-Binding Site Inhibitor in Sensitive and Resistant Cancer Cell Lines
This table provides example data for a representative colchicine-binding site inhibitor to illustrate the expected shift in IC50 values in a resistant cell line. Similar trends would be anticipated for this compound.
| Cell Line | Resistance Mechanism | IC50 (nM) | Fold Resistance |
| Parental Cell Line | - | 15 | 1 |
| Resistant Cell Line | P-glycoprotein Overexpression | 450 | 30 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
-
Reagent Preparation: Prepare the tubulin polymerization buffer containing a fluorescent reporter. Keep all reagents on ice.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed (37°C) polymerization buffer. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Assay Initiation: In a pre-warmed 96-well plate, add the compound dilutions. To initiate the reaction, add the cold tubulin solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and begin kinetic reading of fluorescence (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[15]
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[16][17]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both the supernatant (containing floating apoptotic cells) and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Visualizations
Figure 1: Mechanisms of action and resistance to this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 7. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. cytoskeleton.com [cytoskeleton.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Refining Protocols for Tubulin-IN-39 Immunofluorescence Staining
Welcome to the technical support center for Tubulin-polymerization-IN-39 immunofluorescence staining. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Tubulin-polymerization-IN-39 and how does it affect microtubules?
Tubulin-polymerization-IN-39 is an inhibitor of tubulin polymerization with an IC50 of 4.9 μM.[1] It functions by binding to the colchicine-binding site on tubulin, which in turn prevents the assembly of microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest, particularly in the G2/M phase, and can induce apoptosis in cancer cells.[1]
Q2: What is the expected immunofluorescence pattern when using Tubulin-polymerization-IN-39?
Treatment with Tubulin-polymerization-IN-39 is expected to lead to a dose-dependent disruption and depolymerization of the microtubule network. In untreated or control cells, you should observe a well-defined network of filamentous microtubules extending throughout the cytoplasm. Following treatment with an effective concentration of Tubulin-polymerization-IN-39, this network will appear fragmented, diffuse, or may be completely absent, with an increase in the soluble tubulin background stain.
Q3: Which anti-tubulin antibody should I use?
The choice of antibody is critical for successful staining. It is advisable to use an antibody that has been previously validated for immunofluorescence (IF) applications.[2] Both monoclonal and polyclonal antibodies can be used. Polyclonal antibodies may provide a stronger signal as they bind to multiple epitopes, but they might also result in higher background staining.[2] Monoclonal antibodies, binding to a single epitope, often provide a more specific signal.[2] Always check the antibody datasheet for recommended applications and validated species reactivity.
Q4: How can I be sure that the observed effects are due to Tubulin-polymerization-IN-39 and not an artifact of the staining protocol?
Proper controls are essential. You should always include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Tubulin-polymerization-IN-39. This control should show an intact microtubule network.
-
Positive Control: A known tubulin-disrupting agent (e.g., nocodazole or colchicine) to confirm that your staining protocol can detect microtubule depolymerization.
-
Negative Control (No Primary Antibody): A sample that is processed with only the secondary antibody to check for non-specific binding of the secondary antibody.[2][3]
-
Unstained Control: Cells that are not treated with any antibodies or fluorescent dyes to assess the level of autofluorescence.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during tubulin immunofluorescence staining, particularly in the context of using a polymerization inhibitor.
| Problem | Possible Cause | Suggested Solution |
| High Background Staining | Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding.[2][3] | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7] |
| Insufficient blocking: Inadequate blocking of non-specific binding sites.[3][7] | Increase the blocking incubation time (e.g., 1 hour at room temperature).[6] Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody, or bovine serum albumin (BSA).[6] | |
| Inadequate washing: Insufficient removal of unbound antibodies.[3][6] | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20. | |
| Drying of the sample: Allowing the sample to dry out at any stage can cause high background.[7] | Keep the samples covered in buffer in a humidified chamber during incubations.[8] | |
| Weak or No Signal | Ineffective concentration of Tubulin-polymerization-IN-39: The concentration of the inhibitor may be too low to cause significant microtubule depolymerization. | Perform a dose-response experiment to determine the optimal concentration of Tubulin-polymerization-IN-39 for your cell type and experimental conditions. |
| Primary antibody concentration too low: Insufficient primary antibody to detect the target.[2] | Increase the concentration of the primary antibody and/or the incubation time (e.g., overnight at 4°C).[2][9] | |
| Improper fixation: The fixation method may be masking the tubulin epitope.[4][8] | Test different fixation methods. For tubulin, cold methanol fixation is often effective, but paraformaldehyde (PFA) can also be used.[10] The choice may depend on the specific antibody. | |
| Ineffective permeabilization: The antibodies cannot access the intracellular tubulin.[11][12] | If using PFA fixation, ensure you include a permeabilization step with a detergent like Triton X-100 or saponin.[9][11][13] The concentration and incubation time of the permeabilizing agent may need to be optimized.[11] | |
| Photobleaching: The fluorescent signal is fading due to exposure to light.[14][15] | Use an anti-fade mounting medium.[6] Minimize the exposure of the sample to the excitation light source during imaging. | |
| Non-specific Staining or Artifacts | Cross-reactivity of the secondary antibody: The secondary antibody is binding to non-target molecules.[4] | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[16] |
| Fixation artifacts: The fixation process itself can alter the cellular structure.[10][17][18] | Optimize the fixation time and temperature. Over-fixation can lead to artifacts.[17] | |
| Cell morphology changes due to inhibitor toxicity: High concentrations of Tubulin-polymerization-IN-39 may cause significant changes in cell shape or detachment. | Use a range of inhibitor concentrations and incubation times to find a balance between observing microtubule effects and maintaining cell health. |
Experimental Protocols
General Immunofluorescence Protocol for Tubulin Staining
This is a generalized protocol that should be optimized for your specific cell type and antibodies.
1. Cell Culture and Treatment: a. Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere. b. Treat cells with the desired concentration of Tubulin-polymerization-IN-39 or controls (vehicle, positive control) for the appropriate duration.
2. Fixation (Choose one):
- Methanol Fixation: i. Quickly wash cells with phosphate-buffered saline (PBS). ii. Fix cells with ice-cold 100% methanol for 5-10 minutes at -20°C.
- Paraformaldehyde (PFA) Fixation: i. Quickly wash cells with PBS. ii. Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
3. Permeabilization (Only for PFA fixation): a. Wash cells three times with PBS. b. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]
4. Blocking: a. Wash cells three times with PBS. b. Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation: a. Dilute the primary anti-tubulin antibody in the blocking buffer to its optimal concentration. b. Remove the blocking buffer and incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
6. Secondary Antibody Incubation: a. Wash cells three times with PBS containing 0.1% Tween-20. b. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. c. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark in a humidified chamber.
7. Counterstaining and Mounting: a. Wash cells three times with PBS containing 0.1% Tween-20. b. (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5-10 minutes. c. Wash cells two more times with PBS. d. Mount the coverslips onto glass slides using an anti-fade mounting medium. e. Seal the edges of the coverslip with nail polish and allow it to dry.
8. Imaging: a. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
Data Presentation
Table 1: Example Antibody Dilution Optimization
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal Intensity | Background | Signal-to-Noise Ratio |
| 1:200 | 1:500 | +++ | ++ | Low |
| 1:500 | 1:500 | ++ | + | Optimal |
| 1:1000 | 1:500 | + | + | Low |
| 1:500 | 1:1000 | ++ | + | Optimal |
| 1:500 | 1:2000 | + | +/- | Moderate |
| (Note: This table provides an example of how to present data from an antibody titration experiment. The optimal dilutions will vary depending on the specific antibodies used.) |
Table 2: Example Dose-Response of Tubulin-polymerization-IN-39
| Concentration of Tubulin-IN-39 | Observation |
| 0 µM (Vehicle) | Intact and well-defined microtubule network. |
| 1 µM | Minor disruption of microtubule network observed. |
| 5 µM | Significant depolymerization of microtubules, with fragmented filaments. |
| 10 µM | Complete loss of filamentous microtubule structure; diffuse tubulin staining. |
| (Note: The effective concentrations will be cell-type dependent and need to be determined experimentally.) |
Visualizations
Caption: Workflow for tubulin immunofluorescence staining.
Caption: Mechanism of action for Tubulin-polymerization-IN-39.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. ibidi.com [ibidi.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 11. Permeabilization in Immunocytochemistry (ICC) Overview [novusbio.com]
- 12. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. The use of the fluorescence photobleaching recovery technique to study the self-assembly of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
- 18. Artefacts: A Diagnostic Dilemma – A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Tubulin polymerization-IN-39 experimental results
Welcome to the technical support center for Tubulin Polymerization-IN-39. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of tubulin polymerization.[1] It functions by binding to the colchicine-binding site on tubulin, which prevents the assembly of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, inhibiting cancer cell proliferation.[1][2]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in various cancer cell lines. The IC50 values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.31[1] |
| HCT116 | Colon Cancer | 1.28[1] |
| A549 | Lung Cancer | 3.99[1] |
| T47D | Breast Cancer | 10.32[1] |
Q3: What are the expected effects of this compound in cell-based assays?
In cell-based experiments, treatment with this compound is expected to result in:
-
An increase in the percentage of cells in the G2/M phase of the cell cycle.[1]
-
Induction of apoptosis, which can be observed by an increase in cleaved PARP.[1]
-
Inhibition of cell migration and tube formation in endothelial cells like HUVECs.[1]
Troubleshooting Guides
In Vitro Tubulin Polymerization Assays
Variability in in vitro tubulin polymerization assays is a common challenge. These assays typically measure the increase in turbidity (light scattering) or fluorescence as tubulin monomers polymerize into microtubules.[3][4] The following guide addresses potential issues.
Issue 1: Low or no tubulin polymerization in the control group.
-
Possible Cause: Inactive tubulin.
-
Troubleshooting Tip: Ensure tubulin has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles.[5] If aggregates are suspected, centrifuge the tubulin solution before use.[5] The presence of a lag phase in the polymerization curve is a good indicator of high-quality, aggregate-free tubulin.[5]
-
-
Possible Cause: Incorrect assay temperature.
-
Troubleshooting Tip: Tubulin polymerization is highly temperature-dependent, with an optimal temperature of 37°C.[6][7] A decrease of even one degree can result in a significant loss of polymer mass.[6] Ensure the spectrophotometer or plate reader is pre-warmed to 37°C and that the plate itself is not cold when the reaction is initiated.[6]
-
-
Possible Cause: Suboptimal buffer conditions.
-
Troubleshooting Tip: The polymerization buffer should contain GTP, as it is essential for tubulin polymerization. The concentration of glycerol as a polymerization enhancer can also be optimized.[6] Higher glycerol concentrations promote polymerization but may mask the effects of weak inhibitors.[6]
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting.
-
Possible Cause: Temperature non-uniformity across the plate.
-
Troubleshooting Tip: Ensure the entire 96-well plate is uniformly heated to 37°C in the plate reader.[6]
-
-
Possible Cause: Presence of air bubbles.
-
Troubleshooting Tip: Air bubbles can interfere with absorbance readings.[5] Be careful to avoid introducing bubbles when pipetting reagents.
-
Issue 3: Test compound precipitates in the assay buffer.
-
Possible Cause: Poor solubility of the compound.
-
Troubleshooting Tip: Test the solubility of this compound in the assay buffer at the desired concentration before starting the experiment.[5] Precipitation can cause light scattering, leading to false-positive results that mimic microtubule assembly.[5] The maximum compatible DMSO concentration in many commercial tubulin polymerization assays is 2%.[5]
-
Cell-Based Assays
Issue 1: Inconsistent IC50 values for this compound.
-
Possible Cause: Differences in experimental conditions.
-
Troubleshooting Tip: Factors such as cell density, passage number, and duration of compound exposure can all influence the calculated IC50 value.[8] Standardize these parameters across experiments to ensure reproducibility.
-
-
Possible Cause: Development of drug resistance.
-
Troubleshooting Tip: Cancer cells can develop resistance to tubulin inhibitors through mechanisms like overexpression of efflux pumps or alterations in tubulin isotypes.[9][10] If resistance is suspected, consider using cell lines with known sensitivity or performing experiments to assess the expression of resistance-conferring proteins.
-
Issue 2: Unexpected cell morphology or off-target effects.
-
Possible Cause: Compound toxicity at high concentrations.
-
Troubleshooting Tip: While this compound targets tubulin, high concentrations may lead to off-target effects and general cytotoxicity. It is important to perform dose-response experiments to identify a concentration range that specifically inhibits tubulin polymerization without causing widespread cellular damage.
-
-
Possible Cause: Effects on other cellular processes.
-
Troubleshooting Tip: Microtubules are involved in numerous cellular functions beyond mitosis, including intracellular transport and maintenance of cell shape.[9] Disruption of these processes can lead to various morphological changes. Correlate any observed morphological changes with specific effects on the microtubule network using immunofluorescence microscopy.
-
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring the change in optical density at 340 nm.[6][7]
-
Reagent Preparation:
-
Thaw lyophilized tubulin protein on ice. Reconstitute to the desired stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 2%.[5]
-
-
Assay Setup:
-
Pre-warm a 96-well half-area plate and a spectrophotometer to 37°C.[6]
-
On ice, add the appropriate volume of the diluted this compound or control (vehicle) to each well.
-
Add ice-cold tubulin solution to each well to achieve the final desired concentration (e.g., 3 mg/mL). The total reaction volume is typically 100 µL.[7]
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance (OD340) versus time.
-
The resulting curve will show three phases: nucleation (lag phase), growth (steep increase), and steady state (plateau).[7]
-
Compare the polymerization curves of samples treated with this compound to the control to determine the extent of inhibition.
-
Visualizations
Caption: Workflow for a typical in vitro tubulin polymerization assay.
Caption: Signaling pathway illustrating the mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. dovepress.com [dovepress.com]
- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tubulin Polymerization-IN-39 and Other Colchicine Site Inhibitors
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. Among these, inhibitors that bind to the colchicine site of β-tubulin represent a promising class of compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of a novel agent, Tubulin Polymerization-IN-39, with established colchicine site inhibitors, including Colchicine, Combretastatin A-4, Podophyllotoxin, and Nocodazole. The following sections present quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Inhibitory Activities
The efficacy of tubulin inhibitors is primarily assessed by their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cells. The data summarized in the tables below provide a quantitative comparison of this compound and other prominent colchicine site inhibitors.
Inhibition of Tubulin Polymerization
The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a direct measure of a compound's potency in disrupting microtubule formation.
| Compound | IC50 for Tubulin Polymerization (µM) |
| This compound | 4.9[1] |
| Colchicine | ~1 - 10.6[2][3][4] |
| Combretastatin A-4 | ~2.1 - 3.5[2][4][5] |
| Podophyllotoxin | >50% inhibition at 3 µM |
| Nocodazole | ~5 |
Note: IC50 values can vary depending on the specific experimental conditions.
Antiproliferative Activity against Cancer Cell Lines
The antiproliferative activity of these compounds is evaluated across a panel of human cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) |
| This compound | 0.31[1] | 1.28[1] | 3.99[1] | 10.32[1] |
| Colchicine | ~0.04 - 0.08 (MDA-MB-231 & PANC-1) | ~0.04 (HCT116) | ~0.08 (A549) | ~0.08 (MCF-7) |
| Combretastatin A-4 | - | - | - | - |
| Podophyllotoxin | ~0.083 (HeLa) | ~0.018 (HCT 116) | ~1.9 (A549) | - |
| Nocodazole | - | - | - | - |
Note: Data for some compounds against specific cell lines were not available in the searched literature. The provided values for Colchicine are for different breast, pancreatic, and colon cancer cell lines as indicated, which may not be directly comparable to T47D. Antiproliferative activities are highly dependent on the cell line and assay conditions.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of tubulin inhibitors. The following are detailed protocols for key experiments cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
On ice, prepare a tubulin solution at a final concentration of 3-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Colchicine).
-
Add the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time, typically for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, A549, T47D)
-
Complete cell culture medium
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Mechanisms of Action
Colchicine site inhibitors induce cell death primarily through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The diagram below illustrates the key signaling events initiated by these inhibitors.
Caption: Signaling pathway of colchicine site inhibitors.
The experimental workflow for evaluating these compounds typically follows a hierarchical approach, starting from in vitro biochemical assays to cell-based assays.
Caption: Experimental workflow for inhibitor evaluation.
References
A Comparative Guide to the Antiproliferative Effects of Tubulin Polymerization-IN-39
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of Tubulin polymerization-IN-39 with other well-established tubulin inhibitors. The information presented is supported by experimental data from publicly available research, offering an objective overview for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a novel small molecule inhibitor of tubulin polymerization, a critical process for cell division. By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its efficacy against various cancer cell lines positions it as a compound of interest for further preclinical and clinical investigation.
Mechanism of Action: Disrupting the Cellular Scaffolding
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. Their constant assembly and disassembly are vital for several cellular processes, most notably for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors interfere with this dynamic process, leading to a cascade of events that ultimately result in cancer cell death.
This compound exerts its antiproliferative effects by inhibiting the polymerization of tubulin with an IC50 of 4.9 μM.[1] This disruption of microtubule formation activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[1] Unable to resolve this mitotic arrest, the cancer cells are ultimately driven into the apoptotic pathway, characterized by the cleavage of poly (ADP-ribose) polymerase (PARP).[1]
Comparative Antiproliferative Activity
The in vitro antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines and compared with established tubulin inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Target Site | HeLa (Cervical Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) |
| This compound | Colchicine | 0.31 [1] | 1.28 [1] | 3.99 [1] | 10.32 [1] |
| Colchicine | Colchicine | - | 0.003 (HCT116)[2] | 0.0039 (A549)[2] | - |
| Vincristine | Vinca Alkaloid | ~0.01 (48h)[3] | - | 0.015 (A549)[4] | - |
| Paclitaxel (Taxol) | Taxane | ~0.045 (HeLa)[5] | 0.00246 (HCT116)[6] | ~0.005 (A549)[7] | 1.577 (T47D)[8] |
| Combretastatin A4 | Colchicine | - | 0.02 (HCT-116)[9] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10][11][12][13][14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[1][15][16][17]
Apoptosis Assay (PARP Cleavage)
Cleavage of PARP by caspases is a hallmark of apoptosis. This can be detected by Western blotting.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18][19][20][21]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer in a 96-well plate.
-
Compound Addition: Add the test compound or a vehicle control to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[22][23][24][25]
Conclusion
This compound is a promising antiproliferative agent that effectively inhibits tubulin polymerization and induces cell cycle arrest and apoptosis in various cancer cell lines. While its potency is comparable to or in some cases less than established tubulin inhibitors like paclitaxel and vincristine, its distinct chemical structure and activity against a range of cancer cell types warrant further investigation. The detailed protocols provided in this guide offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 6. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. assaygenie.com [assaygenie.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. PARP Cleavage as a Means of Assessing Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Tubulin polymerization assay [bio-protocol.org]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tubulin Polymerization-IN-39 Versus Paclitaxel in Breast Cancer Cells
For researchers and drug development professionals, the landscape of microtubule-targeting agents in oncology is continually evolving. While paclitaxel has long been a cornerstone in breast cancer chemotherapy, novel inhibitors with distinct mechanisms of action are emerging. This guide provides a comprehensive comparison of Tubulin polymerization-IN-39, a tubulin polymerization inhibitor, and paclitaxel, a microtubule stabilizer, in the context of breast cancer cells.
This report synthesizes available in vitro data on the efficacy and mechanisms of these two compounds. Direct comparative studies are limited; therefore, this guide collates data from various sources to provide a parallel assessment.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and paclitaxel lies in their interaction with tubulin, the building block of microtubules. This dictates their opposing effects on microtubule dynamics.
This compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. By occupying this site, it prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Paclitaxel , on the other hand, is a microtubule-stabilizing agent that binds to the taxane-binding site on β-tubulin. This binding promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules, preventing their depolymerization. The resulting rigid and non-functional microtubule network disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent cell death.
In Vitro Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound and paclitaxel in various breast cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound | 4.9 |
Table 2: Antiproliferative Activity (IC50) in Breast Cancer Cell Lines
| Cell Line | This compound (µM) | Paclitaxel (nM) |
| T47D (ER+, PR+/-, HER2-) | 10.32 | 4.4[1], 20[2] |
| MCF-7 (ER+, PR+, HER2-) | Data not available | 7.2[1], 7.5[3] |
| MDA-MB-231 (Triple-Negative) | Data not available | 2.4[1], 5[4] |
Note: The IC50 values for paclitaxel can vary significantly between studies depending on the experimental conditions, such as the duration of drug exposure. One study reported an IC50 of 1577.2 nM for paclitaxel in T47D cells after 24 hours of exposure[5]. Prolonging the exposure time to paclitaxel from 24 to 72 hours has been shown to increase its cytotoxicity by 5 to 200-fold in different cell lines[6].
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both this compound and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis.
Available data for This compound in HeLa cells demonstrates an increase in the percentage of cells in the G2/M phase of the cell cycle. This is a hallmark of microtubule-targeting agents that disrupt the formation of the mitotic spindle.
Paclitaxel is well-documented to cause a potent G2/M arrest in breast cancer cells[1]. This arrest is a consequence of the hyper-stabilized microtubules activating the spindle assembly checkpoint, which prevents the cell from proceeding into anaphase.
Following cell cycle arrest, both compounds trigger apoptosis. While quantitative data for this compound in breast cancer cells is not yet available, studies in other cancer cell lines show it induces apoptosis. Paclitaxel is a known potent inducer of apoptosis in various breast cancer cell lines[1][7].
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed breast cancer cells (e.g., T47D, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound or paclitaxel. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed breast cancer cells in 6-well plates and treat with this compound or paclitaxel for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat breast cancer cells with the compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion and Future Directions
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with different mechanisms of action. While paclitaxel is a well-established and potent anticancer drug, the emergence of resistance necessitates the exploration of novel agents.
The available data suggests that this compound is a promising inhibitor of tubulin polymerization with antiproliferative activity in a breast cancer cell line. However, a comprehensive understanding of its efficacy and a direct comparison with paclitaxel in a broader range of breast cancer subtypes requires further investigation.
Future studies should focus on:
-
Direct, head-to-head comparisons of this compound and paclitaxel in a panel of breast cancer cell lines representing different molecular subtypes (e.g., ER+, HER2+, triple-negative).
-
Quantitative analysis of the effects of this compound on cell cycle progression and apoptosis in these breast cancer cell lines.
-
In vivo studies to evaluate the anti-tumor efficacy and toxicity of this compound in preclinical models of breast cancer.
Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for breast cancer and its positioning relative to established drugs like paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. scitepress.org [scitepress.org]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tubulin polymerization-IN-39
Essential Safety and Handling Guide for Tubulin Polymerization-IN-39
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a potent tubulin polymerization inhibitor.[1] Due to its biological activity and potential hazards, it must be handled with care. The following PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. | To avoid inhalation of dust or aerosols. |
Always handle this compound in a designated area, away from general laboratory traffic. Ensure a safety shower and eye wash station are readily accessible.[2]
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, follow the supplier's recommendations, which are typically at -20°C for up to one month or -80°C for up to six months for stock solutions.[3]
Preparation of Stock Solutions:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Handle the solid compound in a chemical fume hood to prevent inhalation of any dust particles.
-
Use a calibrated balance to weigh the required amount of the compound.
-
Prepare the stock solution by dissolving the compound in a suitable solvent, such as DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be considered hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, labeled hazardous waste container. Do not pour down the drain.[4]
-
Disposal: Dispose of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Tubulin Polymerization IC₅₀ | 4.9 µM | - | [1] |
| Antiproliferative Activity IC₅₀ | 0.31 µM | HeLa | [1] |
| 1.28 µM | HCT116 | [1] | |
| 3.99 µM | A549 | [1] | |
| 10.32 µM | T47D | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard tubulin polymerization assay kits and is a general guideline.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute lyophilized tubulin protein in General Tubulin Buffer on ice.
-
Prepare a working solution of this compound by diluting the stock solution in General Tubulin Buffer.
-
In a pre-chilled 96-well plate on ice, add the desired concentration of this compound or vehicle control.
-
Add the tubulin protein solution to each well.
-
Initiate the polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The increase in absorbance corresponds to the rate of tubulin polymerization.
Visualizations
Signaling Pathway of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
